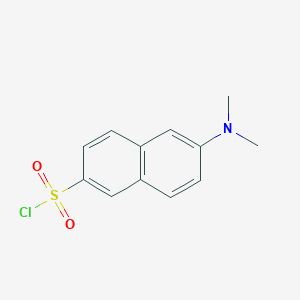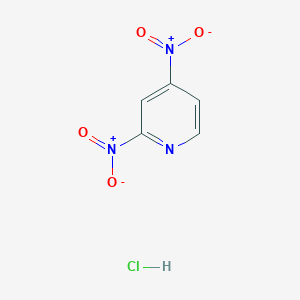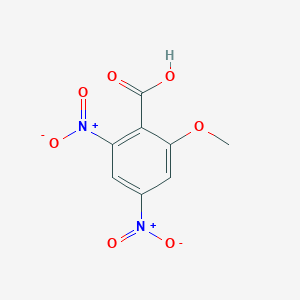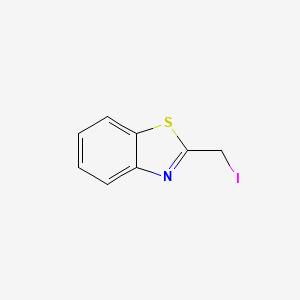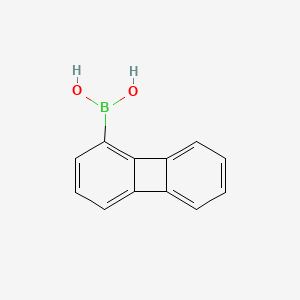
1-Biphenylenylboronic acid
Overview
Scientific Research Applications
Fluorescent Amino Acids and Chemical Biology
1-Biphenylenylboronic acid contributes significantly to the field of chemical biology, particularly in the synthesis of fluorescent amino acids. These compounds are pivotal for constructing fluorescent macromolecules like peptides and proteins without altering their natural properties. They are instrumental in tracking protein-protein interactions and imaging nanoscopic events in real time with high spatial resolution, thus enhancing our understanding of complex biological processes at the molecular level (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Water Analysis and Fluorescence Quenching
1-Biphenylenylboronic acid has been used to determine hypochlorite in water through fluorescence quenching. This method is highly selective and sensitive, allowing for the efficient detection of hypochlorite in various water samples. It offers a robust tool for environmental monitoring and water quality assessment (Yuan, Huang, Liu, Yang, Duan, & Hu, 2016).
Photoredox Catalysis in Organic Synthesis
In organic synthesis, 1-biphenylenylboronic acid derivatives have been utilized as photocatalysts. These compounds facilitate atom transfer radical additions, contributing to the creation of new chemical structures with potential applications in medicinal chemistry and material science (Kublicki, Ogonowski, Wieczorkowski, Durka, & Kliś, 2019).
Biomedical Applications
1-Biphenylenylboronic acid derivatives find applications in biomedical research, particularly in the development of drug delivery systems. They have been used to create responsive polymer micelles for targeted drug delivery, responsive to specific physiological conditions like glucose or lactic acid levels. This responsiveness can be pivotal in designing more efficient and targeted therapeutic interventions (Vrbata & Uchman, 2018).
Polymer Science and Material Engineering
In the field of polymer science, 1-biphenylenylboronic acid derivatives are used to synthesize various functional materials. These materials have applications in areas like fuel cell technology, offering improvements in proton conductivity and overall performance (Ryu, Chandra, Ahmed, Lopa, Yoon, Yang, Lee, Choi, & Kim, 2018).
properties
IUPAC Name |
biphenylen-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2/c14-13(15)11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRRFDWXQOQICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383701 | |
| Record name | 1-biphenylenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenylenylboronic acid | |
CAS RN |
499769-97-0 | |
| Record name | 1-biphenylenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetohydrazide](/img/structure/B1621038.png)
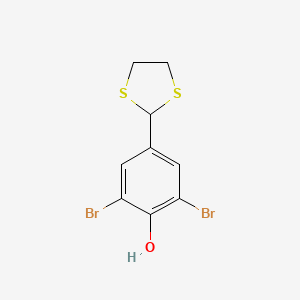
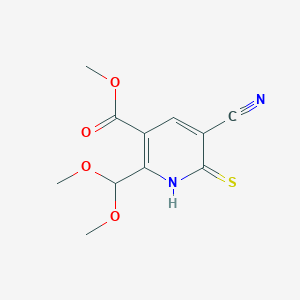
![5-tert-Butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1621044.png)
![3-(4-Chloro-phenyl)-6-methyl-[1,3]oxazine-2,4-dione](/img/structure/B1621046.png)
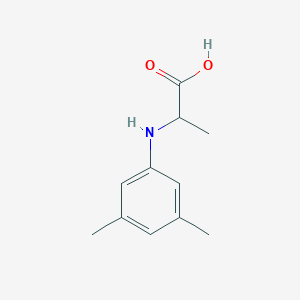
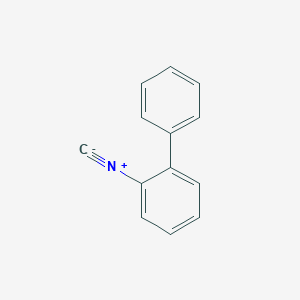
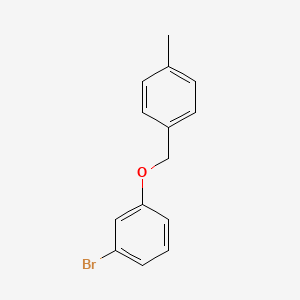
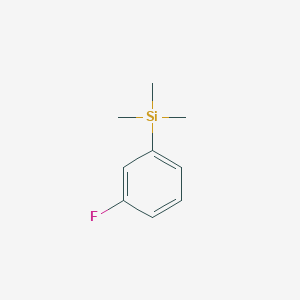
![3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1621052.png)
